(S)-2-Amino-2-(3-fluorophenyl)ethanol

Catalog No.
S3317213
CAS No.
325152-98-5
M.F
C8H10FNO
M. Wt
155.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-2-(3-fluorophenyl)ethanol

CAS Number

325152-98-5

Product Name

(S)-2-Amino-2-(3-fluorophenyl)ethanol

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)ethanol

Molecular Formula

C8H10FNO

Molecular Weight

155.17

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

ZPXAEESIPIUPTJ-MRVPVSSYSA-N

SMILES

C1=CC(=CC(=C1)F)C(CO)N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CO)N

    Biocatalysis and Chiral Synthesis

      Scientific Field: Enzyme catalysis and organic synthesis.

      Summary: (S)-2-Amino-2-(3-fluorophenyl)ethanol is an alcohol with a chiral center. Alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily, can catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals.

      Methods: Researchers use purified ADH enzymes to perform asymmetric reductions, converting prochiral ketones or aldehydes into chiral alcohols. The reaction typically involves the transfer of a hydride ion from NAD(P)H to the carbonyl carbon of the substrate.

      Results: Successful applications include the synthesis of chiral pharmaceutical intermediates and fine chemicals.

    Bio-orthogonal Chemistry

      Scientific Field: Chemical biology and bioconjugation.

      Summary: (S)-2-Amino-2-(3-fluorophenyl)ethanol can be used as a building block in bio-orthogonal reactions. These reactions occur selectively in biological systems without interfering with native biomolecules.

      Methods: Researchers incorporate (S)-2-Amino-2-(3-fluorophenyl)ethanol into bioconjugates or probes. It can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

      Results: Bio-orthogonal reactions enable site-specific labeling, imaging, and tracking of biomolecules in living cells and organisms.

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a carbon atom that is also bonded to a fluorinated phenyl group. Its molecular formula is C8H10FNOC_8H_{10}FNO with a molecular weight of approximately 155.17 g/mol. The compound exhibits significant stereochemistry due to its chiral center, which influences its biological activity and reactivity in

  • There is no documented information regarding the mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)ethanol in biological systems.
  • Safety information for (S)-2-Amino-2-(3-fluorophenyl)ethanol is not readily available.
  • Due to the presence of the amine group, it's advisable to handle it with care, following general laboratory safety practices for potentially hazardous materials [].

  • Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
  • Reduction: The amino group can be reduced, leading to the formation of hydrocarbon derivatives.
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in pharmaceuticals and fine chemicals .

The biological activity of (S)-2-amino-2-(3-fluorophenyl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. For instance, it has been studied for its potential role in enzyme catalysis and as a building block in drug synthesis, particularly in the development of chiral pharmaceuticals .

Several methods exist for synthesizing (S)-2-amino-2-(3-fluorophenyl)ethanol:

  • Reduction of Ketones: Starting from 3-fluoroacetophenone, the ketone can be reduced using sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
  • Amination: The resulting alcohol undergoes amination with ammonia or an amine derivative to introduce the amino group.
  • Chiral Resolution: The racemic mixture can be resolved using chiral resolution techniques, such as crystallization with a chiral resolving agent.
  • Enzymatic Methods: Enzymes like alcohol dehydrogenases can catalyze the asymmetric reduction of prochiral substrates to yield enantiomerically pure alcohols under mild conditions .

(S)-2-Amino-2-(3-fluorophenyl)ethanol serves multiple purposes in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of chiral drugs, enhancing the efficacy and safety profiles of pharmaceutical compounds.
  • Bioconjugation: The compound is employed in bio-orthogonal reactions for site-specific labeling and imaging within biological systems, facilitating research in chemical biology .
  • Organic Synthesis: It acts as a building block for synthesizing complex organic molecules, making it valuable in both academic research and industrial applications .

Interaction studies have demonstrated that (S)-2-amino-2-(3-fluorophenyl)ethanol can effectively bind to various molecular targets due to its functional groups. These interactions often lead to modulation of enzyme activities or receptor functions, which are crucial for developing therapeutic agents. Research has focused on understanding these interactions at a molecular level to optimize drug design and efficacy .

Several compounds share structural similarities with (S)-2-amino-2-(3-fluorophenyl)ethanol. Here are some notable examples:

Compound NameStructureSimilarity
(R)-2-Amino-2-(3-fluorophenyl)ethanolC8H10FNO0.96
(S)-2-Amino-2-(4-fluorophenyl)ethanolC8H10FNO0.98
(R)-2-Amino-2-(4-fluorophenyl)ethanolC8H10FNO0.96
(S)-2-Amino-2-(3,5-difluorophenyl)ethanolC8H10FNO0.98
(R)-2-Amino-2-(3,5-difluorophenyl)ethanolC8H10FNO0.98

The uniqueness of (S)-2-amino-2-(3-fluorophenyl)ethanol lies in its specific fluorinated phenyl substitution and its chiral configuration, which significantly influences its reactivity and biological properties compared to these similar compounds .

XLogP3

0.2

Sequence

X

Dates

Modify: 2023-08-19

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